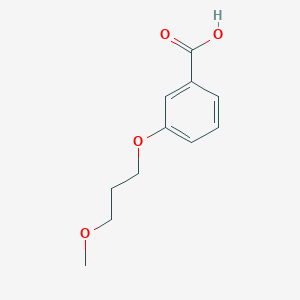

![molecular formula C26H23NO3 B2668045 Ethyl 2-[4-(6-methyl-4-phenylquinolin-2-yl)phenoxy]acetate CAS No. 337483-29-1](/img/structure/B2668045.png)

Ethyl 2-[4-(6-methyl-4-phenylquinolin-2-yl)phenoxy]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

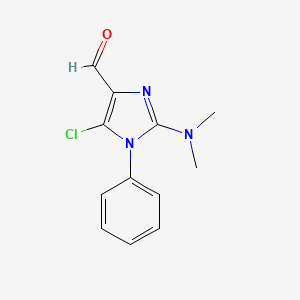

Synthesis Analysis

The synthesis of “Ethyl 2-[4-(6-methyl-4-phenylquinolin-2-yl)phenoxy]acetate” and its derivatives involves various chemical techniques and computational chemistry applications . The process aims to design and develop new pharmaceutical compounds, improve existing pharmaceuticals, and study the utilization of drugs and their biological effects .Molecular Structure Analysis

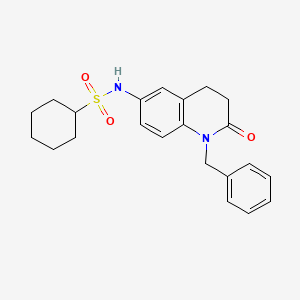

The molecular structure of “this compound” is based on molecular interactions in terms of molecular structure with triggered functional groups or specific physicochemical properties . It’s part of the quinoline class of compounds, which are nitrogen-based heterocyclic aromatic compounds .Chemical Reactions Analysis

The chemical reactivity of “this compound” is similar to that of the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Scientific Research Applications

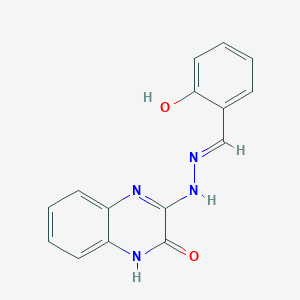

Crystal Structure and Molecular Analysis

The crystal structure of a compound closely related to Ethyl 2-[4-(6-methyl-4-phenylquinolin-2-yl)phenoxy]acetate was analyzed, revealing its intricate three-dimensional network structure stabilized by weak hydrogen bonds and π–π interactions. This structural information is crucial for understanding the compound's physical and chemical properties (Filali Baba et al., 2019).

Biological Activity and Antibiotic Potential

Research into the ethyl acetate extract of Janibacter limosus revealed the discovery of new natural products with high biological activity, including a tetrahydroquinoline derivative. This compound showed potential as an antibiotic against bacteria and fungi (Asolkar et al., 2004).

Electrophilic Aromatic Reactivity

A study on the electrophilic aromatic reactivities of isoquinoline derivatives, including their synthesis and reactivity patterns, provides insights into their potential chemical applications and the mechanistic pathways of their reactions (Glyde & Taylor, 1975).

Synthesis and Selectivity in Drug Development

The enantioselective synthesis of Ethyl(R)-2-hydroxy-4-phenylbutanate, a key intermediate for ACEI drugs, showcases the application of such compounds in the development of pharmaceuticals. The study highlights the optimization of synthesis routes for high purity and selectivity (Duan, 2009).

Anticancer Potential

A new derivative was synthesized and characterized for its cytotoxic activity against various human cancer cell lines, demonstrating potent activity and suggesting the compound's potential as an effective anti-cancer agent (Riadi et al., 2021).

Antioxidant Properties

The antioxidant profile of ethoxyquin and its analogues, including a study on their chain-breaking antioxidative capacity and ability to catalyze the reduction of hydrogen peroxide, reveals the compound's potential in oxidative stress management (Kumar et al., 2007).

Molecular Docking Studies

Spectroscopic analysis and molecular docking studies of a similar quinazolinone derivative highlight its potential inhibitory activity against specific molecular targets, underscoring the importance of such compounds in the development of new therapeutic agents (El-Azab et al., 2016).

Future Directions

The future directions for “Ethyl 2-[4-(6-methyl-4-phenylquinolin-2-yl)phenoxy]acetate” could involve designing new derivatives of phenoxy acetamide and its derivatives that have proven to be successful agents in terms of safety and efficacy to enhance life quality . This could open up new opportunities for chemists in the fields of medicinal and industrial

properties

IUPAC Name |

ethyl 2-[4-(6-methyl-4-phenylquinolin-2-yl)phenoxy]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO3/c1-3-29-26(28)17-30-21-12-10-20(11-13-21)25-16-22(19-7-5-4-6-8-19)23-15-18(2)9-14-24(23)27-25/h4-16H,3,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSRVFZVBYMDKLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2667971.png)

![N-benzyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2667972.png)

![5-methyl-6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidin-2-one](/img/structure/B2667979.png)

![3,4-dimethoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2667984.png)